2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound features a 1,2-dihydroisoquinoline core substituted with a 2-methylpropyl (isobutyl) group at position 2 and a ketone at position 1. The carboxamide moiety at position 4 is linked to a [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl group.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-14(2)12-25-13-17(15-7-3-4-8-16(15)21(25)28)20(27)22-11-19-24-23-18-9-5-6-10-26(18)19/h3-10,13-14H,11-12H2,1-2H3,(H,22,27) |
InChI Key |
CDGPCJAHRRBUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyridine moiety, which can be synthesized via cyclization reactions involving hydrazinylpyridines and chloroethynylphosphonates . The isoquinoline derivative is then introduced through a series of condensation and cyclization reactions, often under acidic or basic conditions to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations include the availability of starting materials, reaction yields, and the efficiency of purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it valuable for investigating biological processes at the molecular level.
Medicine
Medicinally, this compound shows promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like materials science and nanotechnology.
Mechanism of Action
The mechanism by which 2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three structurally related carboxamide derivatives from the provided evidence, focusing on core structures, substituents, and molecular properties.
Key Observations:
- Core Diversity: The target compound’s 1,2-dihydroisoquinoline core differs significantly from the pyrido-pyrrolo-pyrimidine cores in and , which are larger, tricyclic systems. ’s indole core is smaller but shares the triazolo-pyridine substituent.
- Triazolo-Pyridine Motif : Both the target compound and ’s derivative incorporate the [1,2,4]triazolo[4,3-a]pyridine group, but their linkage differs (methyl vs. propyl), impacting flexibility and steric bulk .
- Substituent Profiles : and feature methoxypropyl and aryl groups (isopropylphenyl, dimethoxyphenyl), which enhance lipophilicity, whereas the target’s isobutyl group may prioritize moderate hydrophobicity.
- Molecular Weight Trends : ’s compound (349.39 g/mol) is lighter due to its simpler indole core, while ’s derivative (418.5 g/mol) reflects its extended heterocyclic system. The target likely falls within this range but remains unconfirmed.
Research Implications and Limitations
- Pharmacological Data: The evidence lacks activity data, precluding direct efficacy or potency comparisons.
- Synthetic Challenges: The target’s fused isoquinoline-triazolo-pyridine system may pose synthesis hurdles compared to ’s indole-based analog, which has a shorter synthetic route.
- Biological Relevance : Substituent variations (e.g., methoxy vs. methylpropyl) could influence target selectivity, solubility, and metabolic stability, warranting further study.
Biological Activity
The compound 2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic molecule characterized by a complex structure that integrates various pharmacophoric elements. This compound has garnered attention due to its potential biological activities stemming from its unique chemical architecture.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.4 g/mol. The structure features a dihydroisoquinoline core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O2 |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 1374531-70-0 |
The biological activity of compounds containing [1,2,4]triazolo[4,3-a]pyridine derivatives has been extensively studied. These compounds are often associated with:
- Anticancer Activity : Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Several derivatives exhibit significant antibacterial and antifungal activities.
- CNS Activity : The presence of the isoquinoline moiety suggests potential neuropharmacological effects.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives of triazolo-pyridine exhibited potent cytotoxic effects against various cancer cell lines, suggesting that the compound may inhibit tumor growth through apoptosis induction or cell cycle arrest.
- Antimicrobial Activity : Research indicated that compounds similar to this compound displayed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
- Neuropharmacological Effects : Preliminary studies suggest that the compound may interact with central nervous system receptors, potentially offering therapeutic benefits for neurological disorders.
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Triazole-pyridine scaffold | Anticancer |
| Compound B | Simplified triazole structure | Antimicrobial |
| Compound C | Quinoline core with triazole | Antiviral |
This table illustrates the diversity within this chemical class while emphasizing the unique structural combination found in the target compound.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the dihydroisoquinoline core.
- Introduction of the [1,2,4]triazolo[4,3-a]pyridine moiety through cyclization reactions.
- Final modifications to achieve the desired carboxamide functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
